molecular formula C12H11F2NO3 B13216893 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid

2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B13216893
M. Wt: 255.22 g/mol
InChI Key: LWUILTBDIXHDQD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a fluorinated indole derivative characterized by a difluoromethyl group at position 2, an ethyl substituent at position 1, a hydroxyl group at position 5, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C12H11F2NO3

Molecular Weight

255.22 g/mol

IUPAC Name

2-(difluoromethyl)-1-ethyl-5-hydroxyindole-3-carboxylic acid

InChI

InChI=1S/C12H11F2NO3/c1-2-15-8-4-3-6(16)5-7(8)9(12(17)18)10(15)11(13)14/h3-5,11,16H,2H2,1H3,(H,17,18)

InChI Key

LWUILTBDIXHDQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of the Difluoromethyl Group on Indole Derivatives

Late-Stage Difluoromethylation Approaches

Recent advances in difluoromethylation chemistry have enabled the selective introduction of the –CF2H group onto heteroaromatic systems such as indoles, often at late stages of synthesis. These methods fall into several categories:

These methods have been extensively reviewed by Sap et al. (2021), highlighting the utility of copper-mediated and radical difluoromethylation for C(sp2)–CF2H bond formation on heteroaromatics.

Specific Reagents and Conditions

Some of the reagents and strategies relevant for difluoromethylation of indole derivatives include:

Reagent/Method Description Notes on Use for Indoles
Chlorodifluoromethane (ClCF2H) Early difluoromethylation reagent, phased out due to ozone depletion Limited use today; historical importance only
N,N-Diethylaminosulfur trifluoride (DAST) and analogs Deoxyfluorination of aldehydes to CF2H groups Requires aldehyde precursor, limited functional group tolerance
XtalFluor-M® Bench-stable deoxyfluorination reagent Improved safety and handling over DAST
Copper-mediated cross-coupling with BrCF2CO2Et or similar CF2Y reagents Stepwise method: install CF2Y group then convert to CF2H Effective for aromatic systems; requires halide or boronate handles
Minisci-type radical difluoromethylation Radical addition to electron-deficient heteroaromatics Useful for direct C–H functionalization on indoles
Transition metal catalysis (Pd, Cu) Catalytic difluoromethylation using CF2H sources Enables late-stage functionalization with good selectivity

Synthetic Route Proposal for 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid

Starting Material Preparation

  • 5-Hydroxyindole-3-carboxylic acid or its derivatives can be prepared or sourced commercially.
  • N-ethylation of the indole nitrogen can be achieved by alkylation using ethyl halides under basic conditions.

Installation of Difluoromethyl Group at C-2

Two main synthetic strategies can be applied:

Stepwise Difluoromethylation via Halogenated Intermediate
  • Halogenation at C-2: Bromination or iodination at the 2-position of the indole ring to form 2-halo-5-hydroxy-1-ethyl-indole-3-carboxylic acid.
  • Copper-mediated cross-coupling: Reaction of the 2-haloindole with a difluoromethylating reagent such as BrCF2CO2Et in the presence of copper catalysts to install a difluoromethyl ester intermediate.
  • Hydrolysis: Conversion of the ester group to the free difluoromethyl group by hydrolysis or reduction.
Direct Radical Difluoromethylation
  • Using a radical difluoromethylation reagent (e.g., sodium difluoromethanesulfinate or other CF2H radical precursors) under photoredox or thermal conditions to directly functionalize the 2-position C–H bond of the indole ring.
  • This method avoids pre-functionalization (halogenation) steps and can be more atom-economical.

Data Table: Comparison of Difluoromethylation Methods for Indole Derivatives

Method Reagents/Conditions Advantages Limitations Applicability to 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
Halogenation + Cu-catalyzed cross-coupling 2-Haloindole + BrCF2CO2Et + Cu catalyst High regioselectivity; scalable Requires pre-halogenation; multi-step Suitable for precise installation at C-2
Radical Difluoromethylation CF2H radical precursor + photoredox catalyst Direct C–H functionalization; mild Possible regioselectivity challenges Potentially suitable with optimization
Deoxyfluorination of aldehyde precursor Aldehyde + DAST or XtalFluor-M® Established chemistry Requires aldehyde intermediate; toxic reagents Less direct; requires additional steps
Electrophilic difluoromethylation Electrophilic CF2H reagents (e.g., S-(difluoromethyl) sulfonium salts) Mild conditions Limited substrate scope May be applicable depending on indole substitution pattern

Research Findings and Notes

  • The difluoromethyl group is a strong hydrogen bond donor and can significantly modulate the physicochemical properties of indole derivatives, impacting lipophilicity and biological activity.
  • Late-stage difluoromethylation methods have increasingly favored copper-mediated and radical approaches due to their functional group tolerance and ability to modify complex molecules without protecting groups.
  • The presence of a hydroxy group at the 5-position and a carboxylic acid at the 3-position requires that difluoromethylation conditions be compatible with these functional groups, favoring milder catalytic or radical methods over harsh deoxyfluorination reagents.
  • N-ethyl substitution on the indole nitrogen is generally introduced early in synthesis to avoid complications during difluoromethylation steps.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The difluoromethyl group (CF2H) in the target compound likely enhances membrane permeability compared to non-fluorinated analogs (e.g., methyl or methoxy groups) .
  • Acidity : The carboxylic acid at position 3 (pKa ~3–4 inferred) is more acidic than ester or carboxamide derivatives (e.g., ethyl esters in or carboxamides in ).
  • Solubility : The hydroxyl group at position 5 improves aqueous solubility relative to methoxy or chloro substituents .

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